![molecular formula C12H10N4O2S B2970948 N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034621-76-4](/img/structure/B2970948.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

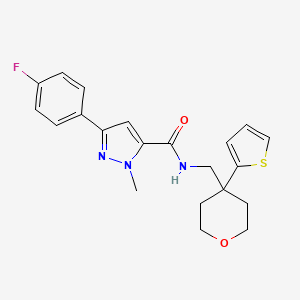

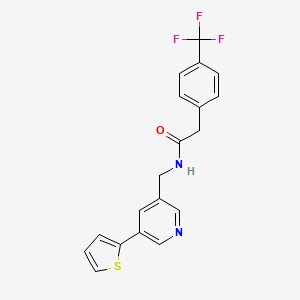

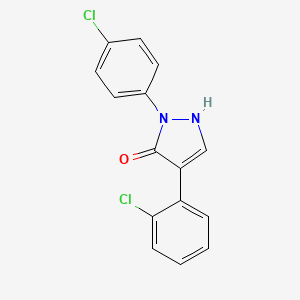

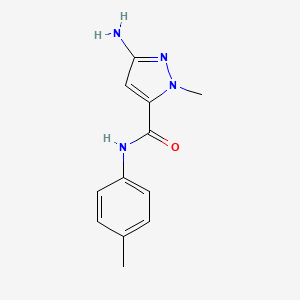

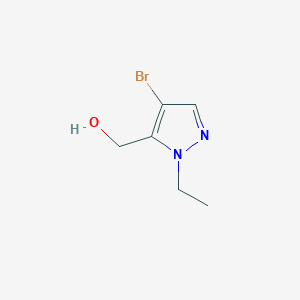

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a heterocyclic compound with a fused pyrazolo[1,5-a]pyrimidine ring system. Its chemical structure comprises a pyrazolo[1,5-a]pyrimidine core linked to a benzenesulfonamide moiety. This compound exhibits interesting properties and has garnered attention in both medicinal chemistry and materials science .

Synthesis Analysis

The synthetic methodology for preparing N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves a greener and more straightforward route compared to other fluorophores like BODIPYS. The reaction yields range from 40% to 53% . Further details on the specific synthetic steps and reagents used can be found in the relevant literature.

Molecular Structure Analysis

The molecular structure of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide consists of a pyrazolo[1,5-a]pyrimidine ring fused with a benzene ring, where the sulfonamide group is attached to the benzene moiety. The presence of electron-donating groups (EDGs) at position 7 on the fused ring enhances both absorption and emission behaviors. Conversely, electron-withdrawing groups (EWGs) lead to lower absorption and emission intensities .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its reactivity likely stems from the pyrazolo[1,5-a]pyrimidine scaffold. Researchers have explored its potential as a chelating agent for ions due to the heteroatoms (B, N, O, or S) present in the structure .

Physical And Chemical Properties Analysis

- Absorption and Emission Properties : The compound exhibits tunable photophysical properties, with absorption coefficients (ε) ranging from 3320 M^-1 cm^-1 to 20,593 M^-1 cm^-1 and fluorescence quantum yields (ϕF) from 0.01 to 0.97. EDGs at position 7 enhance these properties .

- Solid-State Emission : Certain derivatives of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide display good solid-state emission intensities (QY SS = 0.18 to 0.63), making them suitable for designing solid-state emitters .

Applications De Recherche Scientifique

DDR1 Inhibition

This compound has been identified as a novel selective and orally bioavailable inhibitor for discoidin domain receptor 1 (DDR1), which is significant in cancer research and therapy .

Molecular Docking Studies

It has been used in molecular docking studies to design and synthesize new compounds with potential biological activities .

Antimetabolite Properties

Pyrazolo[1,5-a]pyrimidines are known for their antimetabolite properties in purine biochemical reactions, which is crucial for developing treatments against trypanosomal infections .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Formation of Amines

There’s a designed strategy that enables the formation of amines at position 6, which could be used to synthesize other fused rings, contributing to the development of new pharmaceutical compounds .

Synthesis of Supplementary Compounds

The compound serves as a key intermediate in the preparation of a series of supplementary compounds, demonstrating its versatility in chemical synthesis .

Propriétés

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-19(18,11-4-2-1-3-5-11)15-10-8-13-12-6-7-14-16(12)9-10/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQAWKWPMNDOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)

![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2970872.png)

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)

![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)

![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)

![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)